5-Methoxy-4-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(3-9)4-10-5-8(6)11-2/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDICMIFYFGSXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformative Potential of 5 Methoxy 4 Methylnicotinonitrile Derivatives
Reactivity of the Nitrile Functionality
The cyano (–C≡N) group is a versatile functional group characterized by its strong dipole and the electrophilic nature of the carbon atom. This allows it to undergo a variety of transformations, making it a key handle for synthetic modifications.
Nucleophilic Addition Reactions to the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by a range of nucleophiles. A common transformation involves the addition of organometallic reagents, such as Grignard or organolithium reagents. This reaction proceeds through the formation of an intermediate imine salt, which upon aqueous workup, hydrolyzes to form a ketone. This provides a valuable carbon-carbon bond-forming strategy, converting the nitrile into a carbonyl compound.
For instance, the reaction of a nicotinonitrile derivative with a Grignard reagent (R-MgBr) would initially form a magnesium salt of the imine, which is then hydrolyzed to yield a ketone, effectively replacing the nitrile with an acyl group.
Reduction Pathways of the Nitrile Group to Amines and Other Species
The nitrile group can be completely reduced to a primary amine (–CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, which involves two successive additions of a hydride ion to the nitrile carbon. The initial addition forms an imine anion, which is complexed with aluminum. A second hydride addition leads to a dianion, which upon quenching with water, yields the primary amine. This conversion of a nitrile to an aminomethyl group is a crucial transformation in medicinal chemistry for introducing basic centers into molecules.
Alternatively, milder reducing agents can be employed for partial reduction. For example, diisopropylaminoborane (B2863991) [BH₂(N(iPr)₂)], often used with a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can effectively reduce aromatic nitriles to their corresponding primary amines. wikipedia.orguci.edu The efficiency of these reductions can be influenced by the electronic nature of the pyridine (B92270) ring; electron-donating groups like the methoxy (B1213986) group on 5-Methoxy-4-methylnicotinonitrile may require more forcing conditions, such as refluxing in a solvent like tetrahydrofuran (B95107) (THF), to achieve complete reduction. wikipedia.org
Table 1: Selected Reducing Agents for Nitrile Transformation
| Reagent | Product | Typical Conditions | Citation |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ether or THF, followed by aqueous workup | nih.gov |
| Diisopropylaminoborane / cat. LiBH₄ | Primary Amine | THF, ambient temperature or reflux | wikipedia.org |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Toluene, low temperature, followed by workup | chemicalbook.com |
Hydrolysis and Related Transformations to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed to a carboxylic acid (–COOH) under either acidic or basic conditions, typically with heating. The reaction proceeds through an amide intermediate (–CONH₂), which can sometimes be isolated under milder conditions.
In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom, making it susceptible to attack by water. chemicalbook.comnih.gov This forms an imidic acid, which tautomerizes to the more stable amide. Further hydrolysis of the amide, also acid-catalyzed, yields the carboxylic acid and an ammonium (B1175870) ion.
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemicalbook.com Subsequent protonation from the solvent yields the amide, which can be further hydrolyzed under the basic conditions to a carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid. The selective conversion of nitriles to primary amides can be achieved using specific methodologies, such as employing NaOH in a mixed solvent system like methanol (B129727)/dioxane, which can favor amide formation over complete hydrolysis to the carboxylic acid. mdpi.com
Reactivity of the Pyridine Ring System and Its Substituents
The pyridine ring, being electron-deficient, is generally reactive towards nucleophiles, particularly when it bears a good leaving group. This reactivity is the cornerstone of nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution Reactions on Halogenated Nicotinonitriles
For derivatives of this compound that are halogenated, typically with chlorine at the 2- or 6-position, the SNAr reaction is a powerful tool for introducing a wide array of functional groups. The electron-withdrawing nature of both the ring nitrogen and the nitrile group at the 3-position activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com
Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of amino-, alkoxy-, and thioether-substituted pyridines, respectively. These reactions are often carried out by heating the halopyridine with the nucleophile, sometimes in a polar aprotic solvent like DMSO or NMP to facilitate the reaction. youtube.comsci-hub.seacsgcipr.org
In pyridine systems, nucleophilic attack is strongly favored at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. quora.com Attack at a meta position (C3, C5) does not allow for this stabilization and is therefore disfavored. libretexts.org
For a hypothetical derivative like 2-chloro-5-methoxy-4-methylnicotinonitrile, the chlorine at the 2-position is activated by both the adjacent ring nitrogen and the para nitrile group. This makes it a prime site for SNAr.
When multiple halogens are present, such as in a 2,6-dichloronicotinonitrile derivative, the regioselectivity of the substitution is dictated by the electronic and steric influence of the other ring substituents. researchgate.net For a 3-substituted 2,6-dichloropyridine, studies have shown that bulky substituents at the 3-position can sterically hinder the approach of a nucleophile to the 2-position, thereby favoring substitution at the 6-position. researchgate.net Conversely, electron-withdrawing substituents at the 3-position, like a cyano group, can electronically influence the relative reactivity of the C2 and C6 positions. The choice of solvent can also dramatically switch the regioselectivity; for example, the ratio of C2 to C6 substitution can be inverted by changing from a non-hydrogen-bond-accepting solvent like dichloromethane (B109758) to a strong hydrogen-bond acceptor like DMSO. researchgate.net
Table 2: Factors Influencing Regioselectivity in SNAr of Dihalopyridines
| Factor | Influence on Regioselectivity | Example | Citation |
|---|---|---|---|
| Steric Hindrance | Bulky groups at C3 favor substitution at C6. | A bulky 3-substituent directs nucleophiles to the less hindered 6-position. | researchgate.net |
| Electronic Effects | Electron-withdrawing groups at C3 can favor substitution at C6. | A 3-cyano group favors C6 substitution over C2 in certain systems. | researchgate.net |
| Solvent | Hydrogen-bond accepting solvents can alter the site of attack. | Switching from DCM to DMSO can invert the 2- versus 6-position selectivity. | researchgate.net |
Role of Electron-Withdrawing Groups in Reactivity
The nitrile group (C≡N) is a potent electron-withdrawing group that profoundly influences the chemical behavior of the nicotinonitrile scaffold. Its presence deactivates the pyridine ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrile. This effect is a cornerstone of its synthetic utility.
In a related context, studies on other nicotinonitrile derivatives, such as '2-chloro-4-(methoxymethyl)-6-methyl-5-nitro-nicotinonitrile', highlight the pronounced impact of multiple electron-withdrawing groups. ontosight.ai In this specific derivative, both the nitro group (NO2) and the nitrile group work in concert to facilitate nucleophilic displacement of the chloro substituent. ontosight.ai The general principle is that the reactivity of such systems towards nucleophiles is significantly enhanced. ontosight.ai The nitrile group, in addition to its activating effect, can itself undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding the synthetic possibilities. ontosight.ai
Oxidative Transformations of the Pyridine Ring and Side Chains
The pyridine ring, being relatively electron-deficient, is generally resistant to oxidation. However, the substituents on the ring can undergo oxidative transformations under appropriate conditions. The methyl group at the 4-position of this compound is a primary site for such reactions. It can be oxidized to a variety of functional groups, including a formyl group (CHO), a carboxylic acid (COOH), or a hydroxymethyl group (CH2OH). These transformations provide access to a new array of derivatives with altered electronic and steric properties.
For instance, the oxidation of a methyl group to a carboxylic acid introduces a new electron-withdrawing group, which can further modify the reactivity of the pyridine ring and provide a new site for amide or ester formation.
Reactivity Associated with Alkoxy and Alkyl Substituents
The methoxy and methyl groups are not merely passive spectators in the chemical transformations of this compound. The methoxy group, being an electron-donating group, can influence the regioselectivity of certain reactions. researchgate.net Its ether linkage can also be cleaved under harsh acidic or nucleophilic conditions to yield the corresponding hydroxypyridine derivative.
The methyl group, as mentioned previously, is susceptible to oxidation. Furthermore, its benzylic-like position allows for radical halogenation or functionalization via deprotonation-alkylation sequences, offering pathways to elongate the side chain or introduce new functionalities.
Derivatization Strategies for Structural Diversity and Functionalization
The inherent reactivity of this compound provides a fertile ground for the development of diverse derivatization strategies. These strategies aim to either expand the molecular framework or to fine-tune the electronic and steric properties of the molecule for specific applications.
Elaboration of Extended π-Conjugated Systems
The nitrile group of this compound is a key anchor point for the construction of extended π-conjugated systems. These systems are of significant interest in the field of organic electronics and photonics. One common strategy involves the conversion of the nitrile group into a heterocyclic ring, such as a triazole or a pyrimidine (B1678525), which can then be further functionalized.
For example, the [2+3] cycloaddition reaction of the nitrile with an azide (B81097) can lead to the formation of a tetrazole ring. Alternatively, condensation reactions with dinucleophiles can be employed to build larger heterocyclic systems fused to the pyridine core.
Strategic Applications As Synthetic Intermediates in Advanced Organic Synthesis
Precursors for Novel Pyridine-Based Scaffolds
The pyridine (B92270) moiety is a fundamental structural unit in numerous biologically active compounds and functional materials. 5-Methoxy-4-methylnicotinonitrile offers a valuable starting point for the synthesis of novel pyridine-based scaffolds with tailored properties.
The reactivity of the cyano and methoxy (B1213986) groups, along with the methyl-substituted pyridine ring, allows for a wide range of chemical modifications, leading to the synthesis of pyridine derivatives with tunable electronic and steric properties. These derivatives are of interest in medicinal chemistry and materials science. nih.govijpsonline.comnih.govsemanticscholar.orgresearchgate.net The synthesis of these derivatives can be achieved through various methods, including multicomponent reactions, which offer advantages such as high yields and shorter reaction times. nih.govnih.gov
Table 1: Examples of Pyridine Synthesis Methods
| Method | Description | Key Features | Reference(s) |
|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis involving multiple starting materials. | High efficiency, atom economy, and reduced waste. | nih.govnih.gov |
| Cyclization Reactions | Formation of the pyridine ring from acyclic precursors. | Versatile for introducing various substituents. | ijpsonline.com |
Thienopyridines, which are fused ring systems containing both thiophene (B33073) and pyridine rings, are another important class of heterocyclic compounds. researchgate.net this compound can be utilized as a precursor for the synthesis of specific thienopyridine isomers. The construction of the thienopyridine skeleton often involves the reaction of a substituted pyridine with a sulfur-containing reagent, followed by cyclization. nih.govresearchgate.net These compounds are of significant interest due to their diverse biological activities. researchgate.net
Azaindenoisoquinolines are complex, nitrogen-containing polycyclic aromatic compounds that have garnered attention for their potential as topoisomerase I inhibitors, a class of anticancer agents. nih.gov The synthesis of these intricate frameworks can involve the use of pyridine-derived intermediates. While direct synthesis from this compound is not explicitly detailed, its structural motifs are relevant to the construction of the pyridine portion of the azaindenoisoquinoline core. The strategic introduction of a nitrogen atom into the indenoisoquinoline system has been shown to significantly impact biological activity. nih.gov
The versatility of this compound extends to the synthesis of a variety of other polyheterocyclic systems. These include:
Pyridopyrimidines: These fused heterocyclic compounds are synthesized through reactions that often involve the condensation of a substituted pyridine with a pyrimidine (B1678525) precursor. nih.govresearchgate.net
Benzo[g]oxazocines: The synthesis of these eight-membered heterocyclic rings can be approached through multi-step sequences where a substituted pyridine fragment is incorporated. researchgate.net
Naphthoquinones: While not a direct precursor, the pyridine ring system is a component in some complex naphthoquinone derivatives, and intermediates derived from this compound could potentially be employed in their synthesis. nih.govnih.gov
Isoindole Derivatives: The construction of isoindole systems can involve the annulation of a pyrrole (B145914) ring onto a benzene (B151609) ring. Pyridine-containing starting materials can be functionalized to participate in such cyclization reactions. nih.govresearchgate.netbeilstein-journals.orgresearchgate.net
Contribution to Specialty Chemical Manufacturing
Beyond its role in the synthesis of complex heterocyclic systems, this compound and its derivatives contribute to the manufacturing of specialty chemicals. nih.govnih.gov These chemicals may find applications in various industries, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties conferred by the substituted pyridine ring.
Role in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in this compound makes it a valuable intermediate in the multi-step synthesis of complex organic molecules. nih.govnih.gov Medicinal chemists, in particular, utilize such building blocks to construct novel drug candidates with specific pharmacological profiles. researchgate.netekb.eg The ability to systematically modify the pyridine core allows for the fine-tuning of a molecule's properties to enhance its efficacy and reduce potential side effects.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| Thienopyridine |
| Azaindenoisoquinoline |
| Pyridopyrimidine |
| Benzo[g]oxazocine |
| Naphthoquinone |
| Isoindole |
Analytical and Spectroscopic Characterization in Nicotinonitrile Research
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and purification of individual components from a mixture. For compounds like 5-Methoxy-4-methylnicotinonitrile, both liquid and gas chromatography are vital for ensuring the purity of a sample before it undergoes further spectroscopic analysis or is used in subsequent applications.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate compounds in a liquid mobile phase using a solid stationary phase. It is exceptionally well-suited for the analysis of non-volatile organic compounds like many nicotinonitrile derivatives. In a typical application for a compound such as this compound, reversed-phase HPLC would be the method of choice for purity assessment. sigmaaldrich.com This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
The components of the sample are separated based on their relative hydrophobicity; less polar compounds are retained longer on the column. A UV detector is commonly used for detection, as the aromatic pyridine (B92270) ring of nicotinonitriles exhibits strong absorbance in the UV region. sigmaaldrich.com By analyzing the resulting chromatogram, the presence of impurities can be identified and the purity of the target compound can be quantified as a percentage of the total peak area.
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents a typical starting point for method development for analyzing nicotinonitrile compounds.
Gas Chromatography (GC) is another essential separation technique, primarily used for compounds that are volatile or can be made volatile through derivatization. researchgate.net It separates components based on their boiling points and interactions with the stationary phase within a heated column. While many nicotinonitrile derivatives may have limited volatility, GC is crucial for detecting volatile impurities that might be present from the synthesis, such as residual solvents or starting materials.
For a comprehensive analysis, GC is often coupled with a mass spectrometer (GC-MS). This combination allows for both the separation of components by GC and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns by MS. researchgate.netnih.gov This provides an unambiguous identification of volatile and semi-volatile species within the sample.
Table 2: General GC-MS Conditions for Impurity Profiling
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
This table outlines general conditions that can be adapted for the analysis of impurities in synthetic preparations of heterocyclic compounds.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and to gain structural information from its fragmentation pattern. rsc.org
For this compound (molecular formula: C₈H₈N₂O), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺). The calculated monoisotopic mass is 148.0637 g/mol .
Under electron ionization (EI), the molecular ion would be observed, and it would also undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that helps confirm the structure. Expected fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group to give a stable cation, or the loss of the entire methoxy group (•OCH₃).
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z Value | Identity |
| 148.06 | Molecular Ion [M]⁺ |
| 133.04 | [M - CH₃]⁺ |
| 119.05 | [M - CHO]⁺ or [M - N]⁺ (rearranged) |
| 105.04 | [M - CH₃ - CO]⁺ |
This table shows the calculated exact masses of the molecular ion and plausible major fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Product Identification
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile analytical tool in the field of organic synthesis, including the preparation of nicotinonitrile derivatives. Its high sensitivity and selectivity make it indispensable for monitoring the progress of chemical reactions and for the unambiguous identification of reaction products. rsc.org LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry (MS). rsc.org
In the context of nicotinonitrile synthesis, LC-MS is employed to track the consumption of starting materials and the emergence of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The technique is particularly useful in complex reaction mixtures where multiple products and byproducts may be formed.
A typical LC-MS analysis involves introducing a small sample of the reaction mixture into the HPLC system, where the components are separated based on their differential partitioning between a stationary phase and a mobile phase. rsc.org The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is determined. farmaciajournal.com The resulting mass spectrum provides a molecular fingerprint of each component, enabling its identification.
For quantitative analysis, a technique known as multiple reaction monitoring (MRM) is often utilized. nih.govnih.gov In MRM, specific precursor ions of the analyte of interest are selected and fragmented, and the resulting product ions are monitored. farmaciajournal.comresearchgate.net This highly specific detection method enhances the signal-to-noise ratio and allows for accurate quantification even in complex matrices. For instance, in the analysis of related nitrogen-containing heterocyclic compounds, LC-MS/MS methods have been developed to quantify analytes at very low concentrations. nih.gov
The choice of ionization source is crucial for successful LC-MS analysis. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like many nicotinonitrile derivatives, as it typically produces intact protonated molecules [M+H]+. researchgate.netnova.edu Atmospheric pressure chemical ionization (APCI) is another common technique that can be used for a wide range of compounds. nova.edu
The data obtained from LC-MS analysis, including retention times and mass spectra, are compared with those of authentic standards or with predicted fragmentation patterns to confirm the identity of the synthesized nicotinonitrile derivative. This rigorous identification is a critical step in the characterization of new chemical entities.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then used to determine the empirical formula of the compound. This information is crucial for verifying the purity and confirming the identity of a newly synthesized molecule like this compound.
The principle of elemental analysis involves the complete combustion of a small, precisely weighed amount of the sample in a stream of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are then passed through a series of traps or columns where they are selectively absorbed or detected. The amounts of these products are used to calculate the percentage of carbon, hydrogen, and nitrogen in the original sample.
The experimentally determined elemental composition is then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned structure. For example, in the synthesis of various nicotinonitrile derivatives, elemental analysis has been a standard characterization technique to confirm the successful incorporation of the desired atoms into the molecular structure. nih.govacs.org
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 66.65 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 6.21 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 17.27 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.87 |
| Total Molar Mass | 162.19 | 100.00 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. msu.edu It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. msu.edu The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and serves as a unique "fingerprint" of the molecule. vscht.cz
In the characterization of this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying characteristic stretching vibrations of specific bonds. msu.edu
For this compound, the following characteristic absorption bands would be expected in the IR spectrum:
C≡N Stretch: The nitrile group (C≡N) exhibits a sharp and intense absorption band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com The exact position can be influenced by conjugation; for aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹. spectroscopyonline.com
C-O Stretch: The methoxy group (O-CH₃) will show a characteristic C-O stretching vibration. Aryl alkyl ethers typically display a strong, asymmetrical stretching band between 1275 and 1200 cm⁻¹ and a weaker, symmetrical stretching band around 1075-1020 cm⁻¹.
Aromatic C=C Stretch: The pyridine ring will give rise to several C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net
C-H Stretch: The spectrum will also show C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. vscht.cz
C-H Bending: C-H bending vibrations for the methyl group and the aromatic ring will be observed in the fingerprint region. libretexts.org
By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, researchers can confirm the presence of the nitrile, methoxy, and methyl-substituted pyridine moieties within the synthesized molecule. nih.gov The absence of certain bands, such as a broad O-H stretch around 3300 cm⁻¹, can also be used to confirm the absence of impurities like water or starting materials containing hydroxyl groups. youtube.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Medium to Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H (Methyl) | Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Methoxy (C-O) | Asymmetric Stretch | 1275 - 1200 | Strong |
| Methoxy (C-O) | Symmetric Stretch | 1075 - 1020 | Medium |
Future Research Avenues and Untapped Potential in Nicotinonitrile Chemistry
Exploration of Novel and More Efficient Synthetic Routes to 5-Methoxy-4-methylnicotinonitrile
Currently, specific, high-yielding synthetic routes for this compound are not extensively documented in publicly available literature. The development of novel and efficient synthetic methodologies is a critical first step. Drawing inspiration from the broader field of pyridine (B92270) synthesis, several strategies could be adapted and optimized for this target molecule.
Established methods for constructing the pyridine ring, such as the Hantzsch pyridine synthesis or the Guareschi-Thorpe condensation, could be explored. beilstein-journals.org For instance, a modified Hantzsch synthesis might involve the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source, with starting materials carefully chosen to yield the desired 5-methoxy-4-methyl substitution pattern. Another classical approach involves the dehydration of nicotinamide (B372718) derivatives, a method that has been used for the synthesis of the parent nicotinonitrile. google.com
More contemporary approaches could involve transition-metal-catalyzed cross-coupling reactions to introduce the methyl and methoxy (B1213986) groups onto a pre-functionalized pyridine or nicotinonitrile core. The strategic use of palladium, nickel, or copper catalysts in reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings could offer high efficiency and functional group tolerance. nih.gov A potential retrosynthetic analysis is presented in the table below, outlining possible starting materials for different synthetic strategies.
Table 1: Potential Retrosynthetic Strategies for this compound
| Synthetic Strategy | Key Precursors | Reaction Type |
| Hantzsch-type Synthesis | β-enaminone/ester, α,β-unsaturated carbonyl | [3+3] Cyclocondensation |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Condensation/Cyclization |
| Transition-Metal Catalysis | Halogenated nicotinonitrile, Methylating agent, Methoxylating agent | Cross-Coupling Reactions |
| Ring Construction | Acetaldehyde (B116499), Ammonia source, Substituted dicarbonyl | Condensation |
Further research into one-pot multicomponent reactions, which have proven effective for synthesizing other substituted pyridines, could also lead to more streamlined and atom-economical routes to this compound. rsc.org
Development of Sustainable and Environmentally Benign Synthesis Methodologies
The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research should prioritize the development of sustainable methods for producing this compound. This includes the use of greener solvents, catalysts, and reaction conditions.
Microwave-assisted organic synthesis, for example, has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives, often with reduced solvent usage. rsc.org The application of this technology to the synthesis of this compound could offer significant environmental benefits.
Furthermore, exploring the use of bio-based solvents and reagents could significantly enhance the sustainability of the synthesis. The table below summarizes potential green chemistry approaches that could be investigated.
Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Potential Application | Anticipated Benefits |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced reliance on fossil fuels |
| Atom Economy | One-pot multicomponent reactions | Minimized waste generation |
| Safer Solvents and Auxiliaries | Water or bio-based solvents | Reduced toxicity and environmental impact |
| Design for Energy Efficiency | Microwave-assisted synthesis | Faster reactions, lower energy consumption |
| Use of Catalysis | Heterogeneous or biocatalysts | Catalyst recyclability, milder reaction conditions |
Investigation of Undiscovered Reactivity Profiles and Novel Transformations
The reactivity of this compound is expected to be influenced by the interplay of its three functional groups: the nitrile, the methoxy group, and the methyl group on the pyridine ring. The electron-donating methoxy and methyl groups are likely to increase the electron density of the pyridine ring, potentially making it more susceptible to electrophilic attack than the parent nicotinonitrile. Conversely, the electron-withdrawing nitrile group deactivates the ring towards electrophilic substitution. beilstein-journals.org
Future research should systematically investigate the reactivity of this compound. This could include exploring:
Electrophilic Aromatic Substitution: Determining the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the methoxy and methyl groups will likely favor substitution at specific positions on the pyridine ring.
Nucleophilic Aromatic Substitution: While the electron-donating groups may hinder nucleophilic attack, the presence of the nitrile group could activate the ring for such reactions under certain conditions.
Transformations of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. nih.gov Investigating these transformations could lead to a diverse range of new derivatives.
Reactions at the Methyl Group: The methyl group could potentially be functionalized through oxidation or halogenation, providing another handle for further molecular elaboration.
Ring Transformations: Under specific conditions, pyridinium (B92312) salts can undergo ring-opening and rearrangement reactions, offering pathways to other heterocyclic systems.
A systematic study of these reactions will provide a comprehensive understanding of the chemical behavior of this compound and unlock its potential as a versatile building block in organic synthesis.
Design and Synthesis of Advanced Derivatives for Emerging Applications in Materials Science
Nicotinonitrile derivatives have shown promise in the field of materials science, particularly in the development of materials with interesting optical and electronic properties. The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of advanced materials.
Future research could focus on creating derivatives with applications in areas such as:
Nonlinear Optics (NLO): The combination of electron-donating (methoxy, methyl) and electron-accepting (nitrile) groups can lead to molecules with large second-order NLO responses. Synthesizing extended π-conjugated systems incorporating the this compound core could result in novel NLO materials.
Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are often used as electron-transporting or emissive materials in OLEDs. By incorporating the this compound moiety into larger, more complex molecular architectures, it may be possible to develop new materials for more efficient and stable OLED devices.
Sensors: The pyridine nitrogen atom can act as a binding site for metal ions. Functionalized derivatives of this compound could be designed as fluorescent chemosensors for the detection of specific metal ions.
Liquid Crystals: The rigid, anisotropic structure of nicotinonitrile derivatives makes them potential candidates for liquid crystalline materials. The introduction of long alkyl chains or other mesogenic groups to the this compound core could induce liquid crystalline phases.
The table below outlines potential derivatives and their targeted applications in materials science.
Table 3: Potential Advanced Derivatives of this compound for Materials Science
| Derivative Type | Target Application | Key Structural Features |
| Extended π-Conjugated Systems | Nonlinear Optics | Push-pull electronic structure, planarity |
| Metal Complexes | OLEDs, Catalysis | Coordination to transition metals (e.g., Iridium, Platinum) |
| Fluorophore-Appended Derivatives | Chemical Sensors | Covalent linkage to a fluorescent reporter |
| Derivatives with Mesogenic Groups | Liquid Crystals | Long alkyl chains, rigid core |
Application of Computational Chemistry for Reaction Mechanism Elucidation and Molecular Design
Computational chemistry is a powerful tool for understanding reaction mechanisms and predicting the properties of new molecules. In the context of this compound, computational methods can provide valuable insights that would be difficult or time-consuming to obtain through experiments alone.
Future research should leverage computational chemistry to:
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates of potential synthetic routes, helping to optimize reaction conditions and predict the regioselectivity of reactions. This can be particularly useful in understanding the outcomes of electrophilic and nucleophilic substitution reactions.
Predict Molecular Properties: Computational methods can be used to predict key properties of this compound and its derivatives, such as their electronic absorption and emission spectra, nonlinear optical properties, and dipole moments. This can guide the design of new materials with specific functionalities.
Design Novel Derivatives: By screening virtual libraries of derivatives, computational chemistry can help to identify promising candidates for specific applications before they are synthesized in the lab. This can significantly accelerate the discovery of new materials.
Study Intermolecular Interactions: Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting their solid-state packing and their behavior in solution. Computational models can provide detailed information about these interactions.
The integration of computational and experimental approaches will be essential for unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-Methoxy-4-methylnicotinonitrile?
- Methodological Answer : The synthesis of nicotinonitrile derivatives typically involves condensation reactions between α,β-unsaturated ketones and malononitrile. For example, a related compound, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile, was synthesized using sodium methoxide in methanol with malononitrile as a precursor . Adjusting reaction conditions (e.g., temperature, stoichiometry of malononitrile, and choice of base) can optimize yield. Characterization via HPLC, NMR, and X-ray crystallography is critical to confirm structural integrity .
Q. How should researchers handle this compound to ensure safety during experiments?
- Methodological Answer :
- Protective Equipment : Use NIOSH/CEN-certified respirators (e.g., P95 filters for low exposure; OV/AG/P99 for higher concentrations) and full-body protective gear .
- Environmental Control : Prevent drainage contamination due to potential carcinogenicity (≥0.1% concentration components classified by IARC/ACGIH) .
- Storage : Store in cool, dry conditions, avoiding incompatible materials (e.g., strong oxidizers) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Resolve methoxy and methyl substituents via - and -NMR, comparing chemical shifts to structurally similar compounds (e.g., 4-Methoxybenzonitrile) .
- X-ray Crystallography : Determine dihedral angles between aromatic rings and substituent orientations, as demonstrated for nicotinonitrile derivatives in Acta Crystallographica .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Methodological Answer :
- Purity Analysis : Use differential scanning calorimetry (DSC) to verify melting points and detect impurities.
- Crystallization Optimization : Recrystallize from solvents like methanol or acetonitrile to obtain pure polymorphs, as impurities or solvent retention can alter melting points .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2,4-Dichloro-6-methylnicotinonitrile) to identify trends in substituent effects on thermal stability .
Q. What strategies are recommended for studying the intermolecular interactions of this compound in crystal structures?
- Methodological Answer :
- Hydrogen Bond Analysis : Map intermolecular N–H···N and C–H···π interactions using X-ray diffraction data, as seen in nicotinonitrile derivatives .
- π-Stacking Quantification : Measure centroid-to-centroid distances (e.g., 3.75 Å for pyridine rings) to assess stacking contributions to crystal stability .
- Computational Modeling : Use DFT or molecular dynamics simulations to predict packing motifs and compare with experimental data .
Q. How can researchers address discrepancies in toxicity classifications for nicotinonitrile derivatives?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate carcinogenicity thresholds reported by IARC/ACGIH .
- Metabolic Profiling : Identify degradation products via LC-MS to assess bioactivation pathways contributing to toxicity .
- Comparative Analysis : Cross-reference hazard data with structurally similar compounds (e.g., 6-Amino-5-nitropicolinonitrile) to isolate substituent-specific risks .
Methodological Guidance for Experimental Design
Q. What experimental controls are critical for studying the reactivity of this compound under varying conditions?
- Methodological Answer :
- Stability Tests : Expose the compound to light, heat, and humidity, monitoring decomposition via TLC or HPLC .
- Reaction Quenching : Use inert atmospheres (N/Ar) to prevent unintended oxidation during synthesis .
- Negative Controls : Include reaction mixtures without catalysts or substrates to identify side-product formation .
Q. How can researchers optimize synthetic routes for this compound to improve scalability?
- Methodological Answer :
- Catalyst Screening : Test alternatives to sodium methoxide (e.g., KCO or DBU) for milder conditions .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) with methanol to enhance reaction rates .
- Flow Chemistry : Explore continuous-flow setups to reduce batch variability and improve yield reproducibility .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for nicotinonitrile derivatives in published studies?
- Methodological Answer :
- Assay Standardization : Normalize bioactivity metrics (e.g., IC) against reference compounds (e.g., 5-Methoxy-N-phenylnicotinamide) to account for protocol variability .
- Structure-Activity Relationships (SAR) : Correlate substituent positions (e.g., methoxy vs. methyl groups) with activity trends using multivariate analysis .
- Meta-Analysis : Systematically review literature (e.g., via PubMed/SciFinder) to identify consensus mechanisms (e.g., antitumor vs. antimicrobial pathways) 16.
05 文献检索Literature search for meta-analysis02:58
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

